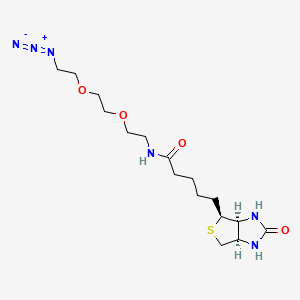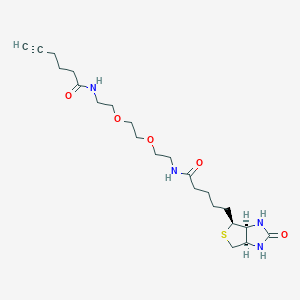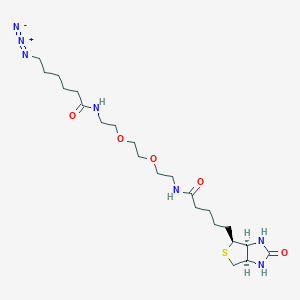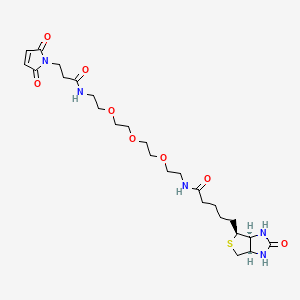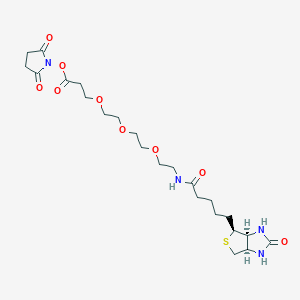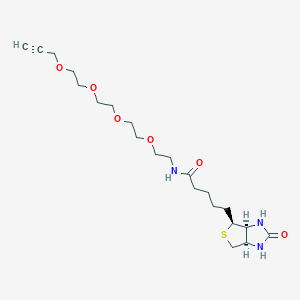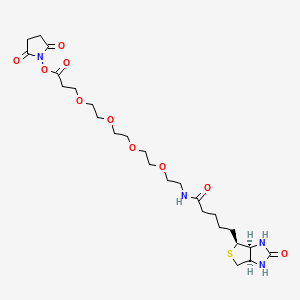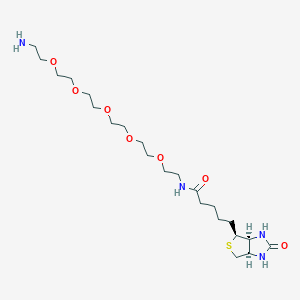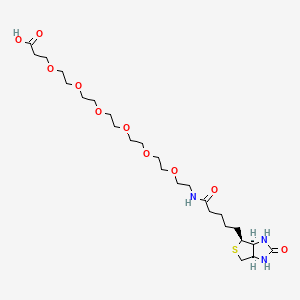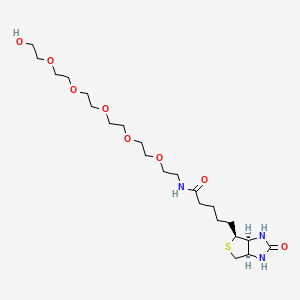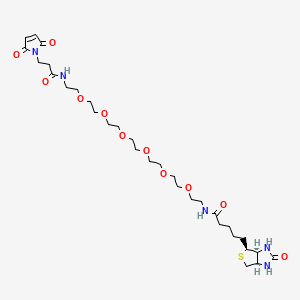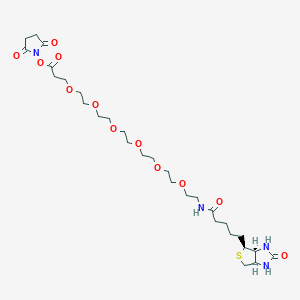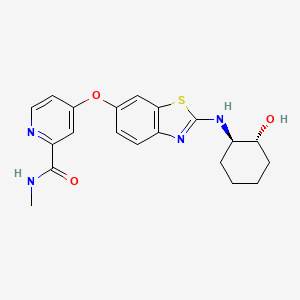
BLZ945
Overview
Description
BLZ-945, also known as 4-[(2-((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yloxy]-N-methylpicolinamide, is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This receptor is crucial for the differentiation, proliferation, and survival of macrophages and osteoclasts. BLZ-945 has shown significant potential in treating diseases associated with abnormal macrophage activity, including various cancers and neurodegenerative disorders .
Mechanism of Action
Target of Action
BLZ945, also known as Sotuletinib, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, recruitment, and survival of tumor-associated macrophages (TAMs) .
Mode of Action
This compound selectively binds to CSF-1R expressed on TAMs, blocking the activity of CSF-1R and inhibiting CSF-1R-mediated signal transduction pathways . This action inhibits the activity and proliferation of TAMs and reprograms the immunosuppressive nature of existing TAMs .
Biochemical Pathways
The inhibition of CSF-1R by this compound affects several downstream signaling pathways. CSF-1R signaling regulates the function of TAMs, which are poor prognostic indicators in several cancers. In animal models, M-CSF/CSF-1 blockade may reduce TAM recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .
Pharmacokinetics
In a Phase I/II clinical trial, patients with advanced/metastatic solid tumors received this compound orally in various doses and schedules . The half-life of this compound was reported to be between 15 and 24 hours, and exposure increases were less than dose-proportional after 600/700 mg .
Result of Action
The inhibition of CSF-1R by this compound leads to a decrease in TAM activity and a reprogramming of their immunosuppressive nature . This results in a modulation of the tumor immune microenvironment, potentially enhancing the infiltration of effector T cells into the tumor . In a clinical trial, a partial response was observed in one patient with HNSCC when this compound was used in combination with spartalizumab .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of symptomatic central nervous system (CNS) metastases or increasing doses of corticosteroids within the prior 2 weeks before start of study treatment can affect the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
BLZ945 interacts with the CSF-1R, a receptor that plays a crucial role in the differentiation and survival of monocytes . By inhibiting CSF-1R, this compound can regulate the function of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in several cancers .
Cellular Effects
This compound has been shown to reduce the recruitment of TAMs in animal models, thereby influencing the tumor microenvironment . It also promotes the infiltration of effector T cells into the tumor, which can have significant effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CSF-1R kinase activity . This inhibition can lead to a reduction in TAM recruitment to the tumor microenvironment, inhibit tumor growth, and potentially overcome resistance to PD-1 inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of 15 to 24 hours . Its exposure increases were less than dose-proportional after 600/700 mg
Dosage Effects in Animal Models
In animal models, a single dose of this compound at 200 mg/kg was shown to maximally suppress CSF-1R phosphorylation by more than 50% for over 16 hours . This dosage was selected for further evaluation in mouse models of breast and prostate tumor-induced osteolysis .
Transport and Distribution
It is known that this compound is a brain-penetrant CSF-1R kinase inhibitor , suggesting that it can cross the blood-brain barrier and distribute within the brain tissue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BLZ-945 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzo[d]thiazole core: This is typically achieved through a cyclization reaction involving a substituted aniline and a thiourea derivative.
Introduction of the hydroxycyclohexyl group: This step involves the selective reduction of a ketone to form the desired hydroxy group.
Coupling with picolinamide: The final step involves coupling the benzo[d]thiazole derivative with picolinamide under appropriate conditions to yield BLZ-945
Industrial Production Methods
Industrial production of BLZ-945 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BLZ-945 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, primarily through the action of liver microsomes.
Reduction: Secondary reduction pathways also play a role in its metabolism.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole core
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like cytochrome P450 enzymes.
Reduction: Involves reducing agents such as NADPH-dependent reductases.
Substitution: Requires nucleophilic or electrophilic reagents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which retain significant biological activity .
Scientific Research Applications
BLZ-945 has a wide range of scientific research applications:
Cancer Research: It has shown efficacy in reducing tumor-associated macrophages and promoting the infiltration of effector T cells into tumors, making it a promising candidate for cancer immunotherapy
Neurodegenerative Diseases: BLZ-945 is being investigated for its potential to modulate microglial activity in diseases like amyotrophic lateral sclerosis (ALS) and glioblastoma
Inflammatory Diseases: The compound’s ability to inhibit CSF-1R makes it a potential treatment for various inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Sotuletinib: Another potent and selective CSF-1R inhibitor with similar biological activity.
Pexidartinib: A CSF-1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Uniqueness
BLZ-945 is unique due to its high selectivity for CSF-1R and its ability to penetrate the brain, making it particularly effective in treating central nervous system disorders. Additionally, its favorable pharmacokinetic profile and potent anti-tumor activity distinguish it from other CSF-1R inhibitors .
Properties
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953769-46-5 | |
| Record name | BLZ-945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLZ-945 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTULETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


